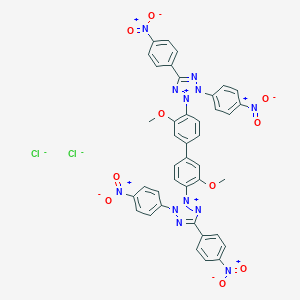

Tetranitro-BT

Description

Structure

2D Structure

Properties

CAS No. |

1184-43-6 |

|---|---|

Molecular Formula |

C40H28ClN12O10+ |

Molecular Weight |

872.2 g/mol |

IUPAC Name |

2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium chloride |

InChI |

InChI=1S/C40H28N12O10.ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;/h3-24H,1-2H3;1H/q+2;/p-1 |

InChI Key |

VHGSPFITCDCEAV-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-] |

Other CAS No. |

1184-43-6 |

Pictograms |

Health Hazard |

Synonyms |

tetranitro-BT tetranitrotetrazolium blue |

Origin of Product |

United States |

Mechanistic Principles of Tetranitroblue Tetrazolium Chloride Reduction

Electron Acceptor Properties and Chromogenic Formazan (B1609692) Formation

At its core, the utility of Tetranitroblue tetrazolium chloride lies in its function as an oxidant or electron acceptor. The tetrazolium ring structure of the weakly colored, water-soluble TNBT molecule readily accepts electrons from various reducing agents within a cell. researchgate.netresearchgate.net Upon reduction, the tetrazole ring is cleaved, leading to the formation of a highly conjugated, water-insoluble, dark-colored compound known as formazan. researchgate.netcore.ac.uk This transformation from a soluble, pale salt to an insoluble, intensely colored precipitate is the chromogenic event that allows for the visualization and measurement of reductive processes in cells and tissues. nih.gov The resulting formazan deposits are granular and, due to their lipophilic nature, can accumulate within cellular compartments. core.ac.ukresearchgate.net

Enzymatic Reduction Pathways

The reduction of TNBT in biological contexts is predominantly mediated by enzymes, particularly those involved in cellular respiration and redox homeostasis.

Dehydrogenases are a major class of enzymes responsible for catalyzing the reduction of TNBT. These enzymes are crucial for cellular metabolism, facilitating the oxidation of substrates by transferring electrons to an acceptor. wikipedia.org In the context of TNBT reduction, enzymes such as succinate (B1194679) dehydrogenase and lactate (B86563) dehydrogenase are of significant importance. wikipedia.orgnih.gov

The mechanism involves the transfer of reducing equivalents, typically in the form of hydride ions, from substrates to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), forming NADH or NADPH, respectively. core.ac.uknih.gov These reduced coenzymes then serve as electron donors, and in conjunction with the dehydrogenase, transfer the electrons to TNBT, reducing it to its formazan derivative. nih.govnih.gov This principle is the foundation for many histochemical staining techniques where TNBT is used to localize the activity of specific dehydrogenases, such as succinate dehydrogenase within mitochondria. nih.gov

Beyond dehydrogenases, other oxidoreductases can also facilitate TNBT reduction. For instance, NADPH oxidase, an enzyme complex found in phagocytic cells, generates superoxide (B77818) radicals (O₂⁻). nih.govwikipedia.org This process, known as the respiratory burst, is a key component of the innate immune response. The superoxide produced is a potent reducing agent and can directly reduce tetrazolium salts like NBT, a close analogue of TNBT. nih.gov This reaction is often used in the "NBT test" to assess phagocyte function. wikipedia.org While direct studies on TNBT are less common, the shared chemistry suggests a similar mechanism of reduction by superoxide generated by oxidoreductases.

Table 1: Key Enzymes in Tetranitroblue Tetrazolium Chloride Reduction

| Enzyme Class | Specific Examples | Role in TNBT Reduction |

| Dehydrogenases | Succinate Dehydrogenase, Lactate Dehydrogenase, Glucose-6-Phosphate Dehydrogenase | Catalyze the transfer of electrons from metabolic substrates, often via NADH/NADPH, to reduce TNBT to formazan. wikipedia.orgnih.govnih.gov |

| Oxidoreductases | NADPH Oxidase | Generates superoxide radicals which are potent reducing agents capable of directly reducing tetrazolium salts. nih.govwikipedia.org |

Non-Enzymatic Reduction by Endogenous Cellular Reducing Agents (e.g., NADH, Glutathione)

While enzymatic pathways are primary, TNBT can also be reduced non-enzymatically by certain endogenous molecules. The reduced pyridine (B92270) nucleotides NADH and NADPH are themselves capable of directly reducing tetrazolium salts, although this reaction is significantly slower than when mediated by an enzyme. researchgate.net

Glutathione (GSH), a major cellular antioxidant, also plays a role in maintaining the cellular redox environment. nih.gov In its reduced state, GSH is a potent reducing agent capable of donating electrons. It can participate in the reduction of various compounds to mitigate oxidative stress. youtube.com While direct evidence for TNBT is limited, the chemical principles of redox reactions suggest that highly reducing molecules like GSH could contribute to the non-enzymatic reduction of TNBT within the cell. Similarly, other reducing agents like ascorbic acid have been shown to reduce tetrazolium salts to formazan in cell-free systems. researchgate.net

Intracellular Localization of Tetranitroblue Tetrazolium Chloride Reduction

The site of TNBT reduction within the cell is linked to the location of the reducing enzymes and agents. Historically, mitochondria were considered the primary site for tetrazolium reduction, largely due to the high activity of succinate dehydrogenase in the mitochondrial electron transport chain. nih.govresearchgate.net Studies using TNBT have successfully localized succinate dehydrogenase activity to mitochondria. nih.gov

However, research indicates that reduction is not exclusively mitochondrial. researchgate.net The reduction of TNBT by glucose-6-phosphate dehydrogenase has been observed to produce formazan deposits in the cytoplasm. core.ac.uk Furthermore, studies on the closely related MTT have shown that reduction can occur at non-mitochondrial membranes, including the plasma membrane and the endosomal/lysosomal compartment. researchgate.net Once formed, the lipophilic formazan product tends to accumulate in lipid-rich structures, and significant deposits are often observed within intracellular lipid droplets. core.ac.uknih.gov

Spectrophotometric Characteristics and Formazan Product Quantification in Research

The intensely colored formazan product resulting from TNBT reduction allows for its quantification using spectrophotometry. nih.govnih.govnih.gov Because the formazan is typically water-insoluble, it must first be extracted from the cells or tissues using an organic solvent, such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov

Once solubilized, the concentration of the formazan can be determined by measuring its absorbance at its characteristic maximum wavelength (λmax). researchgate.netresearchgate.net For the formazan derived from the related Nitroblue Tetrazolium (NBT), the peak absorbance is typically observed in the range of 560 to 655 nm. researchgate.net The amount of formazan produced is directly proportional to the reductive activity within the sample, providing a quantitative measure of metabolic activity or specific enzyme function. researchgate.netnih.gov It is crucial to measure absorbance at a secondary, background wavelength (e.g., 700 nm) to correct for artifacts from incomplete solubilization or turbidity. nih.gov

Table 2: Spectrophotometric Properties for Formazan Quantification

| Property | Description | Value / Range |

| Product | Tetranitroblue Formazan | Dark, water-insoluble precipitate. |

| Quantification Method | Absorption Spectrophotometry | Measures the concentration of solubilized formazan. nih.gov |

| Solubilization Solvents | Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Required to dissolve the insoluble formazan precipitate before measurement. researchgate.netnih.gov |

| Typical Absorbance Maximum (λmax) | Wavelength of maximum light absorption by the formazan. | ~560 - 655 nm (based on analogous NBT formazan). researchgate.net |

Applications of Tetranitroblue Tetrazolium Chloride in Biochemical Research Methodologies

Enzyme Activity Detection and Quantitative Methodologies

Tetranitroblue tetrazolium chloride is instrumental in the detection and quantification of various enzymes by acting as a redox indicator. mpbio.com The reduction of the tetrazolium salt to a colored formazan (B1609692) product allows for the visualization and measurement of enzyme activity. chemimpex.comresearchgate.net

Assays for Dehydrogenase Activity

For instance, the activity of glucose-6-phosphate dehydrogenase and other pentose (B10789219) shunt dehydrogenases can be detected on polyacrylamide gels using TNBT as a redox indicator. mpbio.com The reduction of TNBT to an insoluble, colored formazan precipitate at the site of enzyme activity allows for the visualization of specific isoenzymes. wikipedia.org

Table 1: Examples of Dehydrogenase Assays Using Tetranitroblue Tetrazolium Chloride

| Dehydrogenase Enzyme | Application | Principle |

|---|---|---|

| Succinate (B1194679) Dehydrogenase | Histochemistry, Quantitative Assay | TNBT accepts electrons from the electron transport chain, forming a colored formazan precipitate at the site of enzyme activity. thermofisher.com |

| NADPH Diaphorase | Histochemistry | TNBT is reduced by NADPH diaphorase, leading to the formation of a colored product that indicates enzyme location. thermofisher.com |

| Glucose-6-Phosphate Dehydrogenase | Gel Electrophoresis | Visualization of isoenzymes on polyacrylamide gels through the in-situ reduction of TNBT. mpbio.com |

| Pentose Shunt Dehydrogenases | Gel Electrophoresis | Detection of enzyme activity on polyacrylamide gels via formazan formation. mpbio.com |

Detection and Quantification of Phosphatase Activity

Alkaline phosphatase is another enzyme frequently studied using tetrazolium salts, often in conjunction with a substrate like 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP). wikipedia.orgcarlroth.com In this widely used system, the dephosphorylation of BCIP by alkaline phosphatase produces an intermediate that, in turn, reduces TNBT to a dark-colored formazan precipitate. carlroth.comthermofisher.com This method is highly sensitive and is commonly employed in immunohistochemistry and Western blotting to detect the presence and location of alkaline phosphatase-conjugated antibodies. wikipedia.orgcarlroth.com

A newer method for phosphatase assays utilizes ascorbic acid 2-phosphate (AsA-P) as the substrate in combination with a ditetrazolium salt like nitroblue tetrazolium chloride (NBT), a compound closely related to TNBT. nih.gov The hydrolysis of AsA-P by phosphatase yields ascorbic acid, which then reduces the tetrazolium salt to produce a colored formazan. nih.gov This method has shown to be effective for both alkaline and acid phosphatase assays. nih.gov

Table 2: Phosphatase Detection Methods Utilizing Tetrazolium Salts

| Substrate | Tetrazolium Salt | Principle | Application |

|---|---|---|---|

| 5-bromo-4-chloro-3-indolyl phosphate (BCIP) | Tetranitroblue Tetrazolium Chloride (TNBT) / Nitroblue Tetrazolium Chloride (NBT) | Dephosphorylation of BCIP by alkaline phosphatase initiates the reduction of the tetrazolium salt to a colored formazan precipitate. carlroth.comthermofisher.com | Immunohistochemistry, Western Blotting. wikipedia.orgcarlroth.com |

| Ascorbic acid 2-phosphate (AsA-P) | Nitroblue Tetrazolium Chloride (NBT) | Hydrolysis of AsA-P by phosphatase produces ascorbic acid, which reduces NBT to a colored formazan. nih.gov | Alkaline and Acid Phosphatase Assays. nih.gov |

Colorimetric/Spectrophotometric Assays for Oxidoreductases

The application of TNBT extends to the broader class of oxidoreductases, where it is used in colorimetric and spectrophotometric assays to measure enzyme activity. wikipedia.org These assays are valuable for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. The general principle involves the reduction of TNBT by the oxidoreductase, either directly or through an intermediate electron carrier, resulting in the formation of a quantifiable colored formazan. wikipedia.org This method is particularly useful for activity stains in gel electrophoresis, for example, in the analysis of mitochondrial electron transport chain complexes. wikipedia.org

Assessment of Cellular Metabolic Activity in Experimental Models

Tetranitroblue tetrazolium chloride and similar tetrazolium salts are indispensable tools for assessing the metabolic health of cells in various experimental settings. chemimpex.com The reduction of these salts to formazan is directly linked to the metabolic activity of living cells, providing a reliable measure of cell viability and proliferation. thermofisher.comnih.gov

Evaluation of Cellular Redox State in vitro

The cellular redox state, which reflects the balance between oxidizing and reducing equivalents, is a critical indicator of cell health. thermofisher.com Tetrazolium salts like TNBT are used to assess this redox potential. thermofisher.comthermofisher.com Metabolically active cells maintain a reduced environment and can readily reduce TNBT to its colored formazan. thermofisher.com A decrease in the rate of formazan production can indicate a shift towards a more oxidized state, which is often associated with cellular stress or damage.

Monitoring of Cellular Proliferation in Cultured Systems

Colorimetric assays using tetrazolium salts are widely employed to measure cellular proliferation in cultured cell systems. nih.govnih.gov These assays are based on the principle that the amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. nih.gov The water-soluble nature of the formazan product from some tetrazolium salts, like XTT, simplifies the assay procedure by eliminating the need for a solubilization step. nih.gov These assays offer significant advantages, including reduced assay time and handling, while providing sensitivity comparable to other methods. nih.gov

Table 3: Tetrazolium Salt-Based Cellular Proliferation Assays

| Tetrazolium Salt | Key Features | Principle |

|---|---|---|

| XTT (sodium 3'-[1-[(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) | Produces a water-soluble formazan. nih.gov | Cleavage of XTT by dehydrogenase enzymes in metabolically active cells yields a colored formazan product. nih.gov |

| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt) | Aqueous solubility of the reduced formazan product. nih.gov | Reduced by living cells in the presence of an electron coupling agent (PMS) to a colored formazan. nih.gov |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Requires solubilization of the formazan product. nih.govnih.gov | Reduced by mitochondrial reductases in living cells to a dark blue formazan product. yacooscience.comsigmaaldrich.com |

Assessment of Compound Effects on Cellular Metabolism in Toxicology Studies

In the field of toxicology, understanding how chemical compounds affect cellular metabolism is paramount to assessing their potential for cellular injury. Tetrazolium salts, including TNBT, serve as crucial indicators of cellular respiratory activity and metabolic function. The reduction of TNBT to its colored formazan product is directly linked to the activity of cellular dehydrogenases and the flux of reducing equivalents, such as NADH and NADPH, which are central to metabolic pathways.

While many studies utilize more common tetrazolium salts like MTT or INT for general viability and cytotoxicity assays, the principles underlying these assays are directly applicable to TNBT. nih.govnih.gov The intensity of the formazan produced from TNBT can be quantified, providing a measure of the metabolic rate of cells. A decrease in formazan production after exposure to a toxic compound would indicate an impairment of cellular metabolism, suggesting mitochondrial dysfunction or inhibition of key metabolic enzymes. The toxicity of some tetrazolium salts themselves has been a subject of study, highlighting the importance of careful experimental design. nih.govmdpi.com For instance, the toxicity of INT has been shown to inhibit bacterial growth and respiration, which is a critical consideration when interpreting results from such assays. mdpi.com

Histochemical Applications for Enzyme Localization and Tissue Analysis

Histochemistry is a discipline that bridges biochemistry and histology, allowing for the visualization of biochemical processes within the structural context of tissues. TNBT has proven to be a valuable tool in this area due to the formation of a fine, distinctly colored formazan precipitate at the site of enzymatic activity.

Visualization of Enzyme Distribution in Tissue Sections

A primary application of TNBT in histochemistry is the localization of dehydrogenase enzymes. One of the most well-documented uses is in the detection of succinic dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. A comparative study investigating the localization of SDH in Sarcoma 37 ascites tumor cells found TNBT to be a more suitable reagent than the more commonly used Nitroblue Tetrazolium (NBT). nih.gov The formazan precipitate from TNBT was found to be a purplish-black or brownish-black, providing clear visualization of mitochondrial activity. nih.govresearchgate.net This study highlighted that TNBT's formazan showed less crystallization and lipid adsorption compared to NBT's formazan, leading to a more precise localization of the enzyme within the mitochondria. nih.gov Further research has also utilized TNBT to study the succinic dehydrogenase system in bacteria, demonstrating its utility across different biological systems. nih.gov

The choice of tetrazolium salt can significantly impact the interpretation of results. The fine, non-crystalline nature of the TNBT formazan allows for a more accurate representation of enzyme distribution at a subcellular level. nih.govresearchgate.net

Histological Detection of Tissue Changes Reflecting Metabolic Alterations

Building on its ability to localize metabolic enzymes, TNBT can be employed to detect pathological changes in tissues that are associated with altered metabolism. For example, in cases of myocardial infarction, the loss of dehydrogenase activity in necrotic tissue prevents the reduction of tetrazolium salts. While triphenyl tetrazolium chloride (TTC) is more commonly used for the macroscopic identification of infarcts, the principle applies to TNBT at a microscopic level. f1000research.com The unstained areas in a tissue section treated with TNBT would correspond to regions of metabolic inactivity and cellular death. This application is crucial in experimental pathology for delineating the extent of tissue damage in models of ischemia and other metabolic disorders. The distinct color of the TNBT formazan provides a high-contrast visualization of viable versus non-viable tissue.

Role in Immunological Research for Phosphatase Detection

In the realm of immunology, the detection of specific proteins is often achieved through immunoassays that utilize enzyme-conjugated antibodies. Alkaline phosphatase (ALP) is a commonly used enzyme label, and TNBT, in conjunction with a substrate for ALP, plays a key role in the visualization of the target protein.

Chromogenic Substrate in Alkaline Phosphatase-Based Immunoassays

TNBT is frequently used as a chromogenic substrate in combination with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) for the detection of alkaline phosphatase activity. In this system, ALP dephosphorylates BCIP, and the resulting product reduces TNBT to an insoluble, intensely colored formazan precipitate. This reaction provides a highly sensitive method for detecting the presence of an ALP-conjugated antibody, which in turn is bound to the target antigen. The resulting dark purple or black precipitate is stable and provides a clear, localized signal. wikipedia.org The sensitivity of ALP-based immunoassays can be further enhanced through various strategies, including the use of nanomaterials to increase the amount of enzyme at the detection site. mdpi.com The combination of BCIP and TNBT is recognized for its ability to produce a strong and stable color, making it a reliable choice for various immunoassay formats. nih.gov

| Reagent | Role in Detection |

| Alkaline Phosphatase (ALP) | Enzyme conjugated to a secondary antibody. |

| BCIP | Substrate for alkaline phosphatase. |

| Tetranitroblue Tetrazolium Chloride (TNBT) | Oxidizing agent that is reduced to a colored formazan. |

Applications in Immunohistochemistry and Western Blotting Procedures

The BCIP/TNBT substrate system is widely applicable in both immunohistochemistry (IHC) and Western blotting. In IHC, it allows for the visualization of target proteins within the context of tissue architecture. The insoluble formazan precipitate remains at the site of the antigen-antibody-enzyme complex, providing precise localization. In Western blotting, after proteins are separated by electrophoresis and transferred to a membrane, the BCIP/TNBT substrate is used to detect the protein of interest, appearing as a distinct colored band on the membrane. This method is valued for its sensitivity and the production of sharp, well-defined bands. wikipedia.org

Advanced Methodological Considerations and Techniques Utilizing Tetranitroblue Tetrazolium Chloride

Quantitative Spectrophotometric Measurement Principles

The irreversible formation of a colored formazan (B1609692) from the reduction of a tetrazolium salt can be accurately quantified using a spectrophotometer. nih.gov This principle forms the basis of many cell viability and cytotoxicity assays.

The quantitative accuracy of assays using TNBT is highly dependent on measuring the resulting formazan at its maximal absorbance wavelength (λmax). The absorption spectrum of formazan is influenced by several factors, most notably the solvent used for its solubilization and the pH of the solution. researchgate.netresearchgate.net For instance, the formazan product of the related tetrazolium salt MTT exhibits different absorbance maxima when dissolved in various solvents like acidic isopropanol (B130326), dimethyl sulfoxide (B87167) (DMSO), or a sodium dodecyl sulfate (B86663)/dimethylformamide (SDS/DMF) mixture. researchgate.net

While the specific λmax for TNBT-formazan should be empirically determined for the specific experimental conditions, studies with similar formazans provide a general range. For many formazan products, the optimal reading wavelength is around 570 nm. researchgate.netresearchgate.net However, depending on the pH, other maxima may appear; for example, at a neutral pH of 7, some formazans show peaks at both 500 nm and 570 nm, while at an alkaline pH of 10.5, a single, more intense peak at 570 nm is often observed. researchgate.net Using a non-optimal wavelength can lead to a significant loss of signal and reduced sensitivity of the assay. researchgate.net It is also common practice to measure a reference wavelength (e.g., 650 nm or higher) to correct for background absorbance from cell debris or other interfering substances. researchgate.netresearchgate.net

To translate absorbance measurements into a quantitative measure of formazan concentration, a standard curve is essential. This is achieved by preparing a series of solutions with known concentrations of purified formazan product and measuring their corresponding absorbance at the predetermined optimal wavelength. nih.gov The absorbance values are then plotted against the concentration, which should yield a linear relationship in accordance with the Beer-Lambert law, at least within a certain concentration range. nih.govresearchgate.net

The equation of the line generated from this linear regression (y = mx + c), where 'y' is the absorbance and 'x' is the concentration, allows for the direct calculation of the amount of formazan produced in experimental samples from their absorbance readings. nih.gov This standard curve is crucial for ensuring the reproducibility and accuracy of the assay, enabling the comparison of metabolic activity across different samples or conditions. nih.govresearchgate.net

Below is an example of data that would be used to generate a formazan standard curve.

Table 1: Example Data for Formazan Standard Curve

| Formazan Concentration (µg/mL) | Absorbance at 570 nm (O.D.) |

|---|---|

| 0 | 0.000 |

| 5 | 0.155 |

| 10 | 0.310 |

| 20 | 0.620 |

| 40 | 1.240 |

Kinetic Assays for Real-Time Monitoring of Metabolic Processes

Such kinetic assays are valuable for studying the immediate effects of stimuli, inhibitors, or changing environmental conditions on cellular metabolic function. nih.gov Real-time monitoring allows for the determination of key kinetic parameters and can reveal complex metabolic responses that might be missed in an endpoint assay. nih.govmdpi.com The setup involves repeated, non-destructive measurements of the same sample over a defined period, tracking the accumulation of the formazan product.

Integration with Electrophoretic Techniques for Enzyme Activity Staining

TNBT is a valuable tool for in-gel activity staining of specific dehydrogenases following electrophoretic separation, a technique often referred to as zymography. After separating proteins by native polyacrylamide gel electrophoresis (PAGE), the gel is incubated in a staining solution containing TNBT, a specific substrate for the enzyme of interest (e.g., lactate (B86563) for lactate dehydrogenase), and the necessary cofactors like NAD+. documentsdelivered.com

In the regions of the gel containing the active enzyme, the substrate is oxidized, leading to the reduction of NAD+ to NADH. The NADH then reduces TNBT to its insoluble, colored formazan. documentsdelivered.comserva.de This results in the formation of distinct colored bands at the positions of the enzyme isoforms, allowing for their specific detection and even relative quantification. documentsdelivered.com This method has been successfully used for various enzymes, including lactate dehydrogenase, glucose-6-phosphate dehydrogenase, and xanthine (B1682287) oxidase. documentsdelivered.comserva.de

Influence of Experimental Parameters on Assay Performance

The reliability of assays utilizing TNBT is contingent upon the careful control of various experimental parameters. nih.gov Factors such as incubation time, TNBT concentration, cell density, and culture medium composition can all influence the rate of formazan production and must be optimized for each specific cell type and experimental design to ensure the results are accurate and reproducible. nih.govnih.gov

For the detection of intracellular enzyme activity, TNBT must first cross the plasma membrane to reach the cytosolic or mitochondrial dehydrogenases. While some tetrazolium salts can be taken up by cells, their access to intracellular enzymes can be limited. To overcome this barrier, cell permeabilization strategies are often employed. nih.gov

Permeabilization involves treating cells with agents that create pores in the cell membrane, allowing the influx of the tetrazolium salt and other substrates. The key is to achieve sufficient permeability for substrate access without causing irreversible damage to the cell or inactivating the enzymes of interest. Common permeabilizing agents include non-ionic detergents like Triton X-100 and Tween-20, or saponins. nih.gov The optimal agent, its concentration, and the incubation time must be empirically determined for each cell line, as different cells exhibit varying resistance to permeabilization. nih.gov For example, a 0.2% concentration of Tween-20 for 30 minutes has been shown to be effective for HeLa cells in certain applications. nih.gov

Table 2: Common Cell Permeabilization Agents

| Agent | Type | Typical Concentration | Notes |

|---|---|---|---|

| Triton X-100 | Non-ionic Detergent | 0.1% - 0.5% | Widely used, but can disrupt intracellular membranes if not optimized. nih.gov |

| Tween-20 | Non-ionic Detergent | 0.1% - 0.5% | Generally considered milder than Triton X-100. nih.gov |

| Saponin | Glycoside | 0.1% - 0.5% | Selectively complexes with membrane cholesterol, primarily permeabilizing the plasma membrane. nih.gov |

Table 3: Compound Names Mentioned in Article

| Compound Name | Abbreviation |

|---|---|

| Tetranitroblue tetrazolium chloride | TNBT |

| 3-(4,5-dimethyl-2-thiazolyl)-2,5- diphenyl-2H-tetrazolium bromide | MTT |

| 5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride | CTC |

| Blue tetrazolium chloride | BTC |

| Neotetrazolium chloride | NTC |

| Nitroblue tetrazolium chloride | NBT |

| 2,3,5-triphenyl-2H-tetrazolium chloride | TTC |

| Nicotinamide-adenine-dinucleotide | NAD+ |

| Nicotinamide-adenine-dinucleotide, reduced | NADH |

| Nicotinamide-adenine-dinucleotide phosphate (B84403) | NADP+ |

| Nicotinamide-adenine-dinucleotide phosphate, reduced | NADPH |

| Dimethyl sulfoxide | DMSO |

| Sodium dodecyl sulfate | SDS |

| Dimethylformamide | DMF |

| Lactate | |

| Glucose-6-phosphate | |

| Xanthine | |

| Triton X-100 | |

| Tween-20 | |

| Saponin | |

| Proteinase K | |

| Ubiquinol-cytochrome c oxidoreductase |

Role of Detergents and Intermediate Electron Carriers in Assay Efficiency

The efficiency and accuracy of assays involving Tetranitroblue tetrazolium chloride (TNBT) are significantly influenced by the inclusion of specific chemical agents, namely detergents and intermediate electron carriers. These components play crucial roles in facilitating the reaction and ensuring the reliable measurement of its products. Detergents are primarily employed to solubilize the formazan crystals that are the hallmark of a positive reaction, while intermediate electron carriers act as shuttles, transferring electrons from biological sources to the tetrazolium salt.

The Function of Detergents in TNBT Assays

The reduction of TNBT by cellular enzymes results in the formation of a water-insoluble, colored formazan. For accurate spectrophotometric quantification, this formazan precipitate must be fully dissolved. Detergents are critical for this solubilization step. In addition to dissolving formazan crystals, a suitable solvent in bacterial assays must also completely solubilize the cells to prevent the trapping of formazan crystals and to avoid turbidity caused by insoluble cellular debris. nih.gov

Commonly used solvents for dissolving formazan include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). nih.gov The efficacy of these solvents is greatly enhanced by the addition of detergents like sodium dodecyl sulfate (SDS). Research has shown that combining DMF or DMSO with SDS, buffered to an alkaline pH (e.g., pH 10), provides rapid and complete solubilization of both formazan and cells. nih.gov This combination minimizes background absorbance, improves reproducibility, and ensures the stability of the colored solution for at least 24 hours. nih.gov The presence of undissolved formazan can lead to high absorbance readings at wavelengths away from the formazan's peak, distorting the results. nih.gov

However, the choice and concentration of detergent must be carefully considered, as some can interfere with enzyme activity. For instance, detergents such as SDS, Tween 20, NP-40, and Triton X-100 are not recommended for certain superoxide (B77818) dismutase (SOD) activity assays as they can inhibit the enzyme. elabscience.com Triton X-100, a nonionic detergent, has been observed to affect membrane permeability and can damage samples in high concentrations in techniques like immunohistochemistry. nih.govresearchgate.net It is used in some applications to extract proteins or partition cellular components, but its impact on the specific assay system must be evaluated. nih.gov

Table 1: Impact of Detergents on Tetrazolium Assay Efficiency

| Detergent/Solvent System | Concentration | Observations | Research Findings |

|---|---|---|---|

| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with SDS | 5% SDS in buffered solvent (pH 10) | Provides rapid and complete solubilization of formazan and cells. nih.gov | Minimizes background absorbance, improves reproducibility, and stabilizes the colored solution for at least 24 hours. nih.gov |

| Triton X-100 | Varies by application | Can interfere with certain enzyme activity assays (e.g., SOD). elabscience.com | Used for protein extraction and can affect membrane permeability. nih.govnih.gov High concentrations may damage samples. researchgate.net |

| Tween 20 | Varies by application | Considered a milder detergent than Triton X-100. researchgate.net | Can interfere with SOD activity assays. elabscience.com |

| Sodium Dodecyl Sulfate (SDS) | Varies by application | Effective in solubilizing cells and formazan. nih.gov | Can inhibit enzyme activity; its use in RIPA lysis buffer is not recommended for SOD assays. elabscience.com |

The Role of Intermediate Electron Carriers

Intermediate electron carriers are redox-active compounds that facilitate the transfer of electrons from a reduced substrate, such as NADH or NADPH, to the tetrazolium salt. conicet.gov.ar This is particularly important when the tetrazolium salt itself is not readily reduced by the biological system. Phenazine (B1670421) methosulfate (PMS) is a widely used electron carrier in various enzyme systems and dehydrogenase assays. conicet.gov.arsigmaaldrich.com It accepts electrons and, in its reduced form, transfers them to TNBT, leading to formazan production. conicet.gov.ar The use of an electron carrier like PMS is a feature of several tetrazolium-based assays, including those for measuring cell viability and proliferation. nih.gov

Despite its effectiveness, PMS has notable drawbacks. It is known to be unstable, particularly when exposed to light, which can lead to its decomposition and the formation of free radicals. bohrium.comnih.gov This instability can result in anomalous kinetic behavior and non-enzymatic reduction of other assay components, affecting the accuracy and reproducibility of results. bohrium.com Solutions of PMS should be prepared fresh and protected from light to maintain their efficacy. sigmaaldrich.comnih.gov

Due to the instability of PMS, alternative, more stable electron carriers have been investigated. Phenazine ethosulfate (PES) has been proposed as a preferable alternative. bohrium.comnih.gov Studies have shown that PES is significantly more stable in aqueous solutions and does not cause the non-enzymatic reduction of other indicator dyes, a problem observed with PMS. bohrium.com This increased stability makes PES a more reliable electron carrier for dye-linked enzyme assays, leading to more consistent and reproducible data. bohrium.comnih.gov

Table 2: Comparison of Intermediate Electron Carriers in Tetrazolium Assays

| Electron Carrier | Chemical Name | Key Characteristics | Advantages & Disadvantages |

|---|

| Phenazine Methosulfate (PMS) | N-methyl phenazonium methosulfate | Widely used electron acceptor and carrier in enzyme systems. sigmaaldrich.com | Advantage: Effective in coupling NAD(P)H generation to tetrazolium salt reduction. mdpi.comDisadvantage: Unstable, especially in light, leading to decomposition and potential for non-enzymatic side reactions. bohrium.comnih.gov | | Phenazine Ethosulfate (PES) | N-ethyl phenazonium ethosulfate | A more stable analog of PMS. bohrium.com | Advantage: Significantly more stable in aqueous solution than PMS; does not cause non-enzymatic reduction of other assay components. bohrium.comnih.govDisadvantage: Less commonly cited in historical protocols compared to PMS. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2,6-dichlorophenolindophenol |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Neotetrazolium chloride |

| NP-40 |

| Phenazine ethosulfate (PES) |

| Phenazine methosulfate (PMS) |

| Sodium dodecyl sulfate (SDS) |

| Tetranitroblue tetrazolium chloride (TNBT) |

| Triton X-100 |

Comparative Analysis with Other Tetrazolium Salts in Research Paradigms

Distinctive Characteristics and Reactivity Profile of Tetranitroblue Tetrazolium Chloride

Tetranitroblue Tetrazolium Chloride (TNBT) is a ditetrazolium salt that is widely utilized in histochemistry for the detection of dehydrogenase activity. conicet.gov.ar Its chemical structure features four nitro groups, which contribute to its high reactivity and low redox potential, making it readily reducible by cellular enzymes. Upon reduction, TNBT forms a dark blue, highly insoluble formazan (B1609692) product. This insolubility is a key characteristic, as it allows for precise localization of enzyme activity within tissues and cells.

The reactivity of TNBT is influenced by several factors. The reduction of tetrazolium salts is a competitive process, with oxygen also acting as an electron acceptor. nih.gov The presence of intermediate electron carriers, such as phenazine (B1670421) methosulfate (PMS), can accelerate the reduction of TNBT. conicet.gov.ar The chemical stability of TNBT under normal ambient and storage conditions is generally good. carlroth.com

A study assessing the purity of various commercially available tetrazolium salts found that samples of TNBT were sometimes contaminated with small amounts of mono-tetrazolium salts or other di-tetrazolium compounds. nih.gov

Comparative Performance with MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide)

MTT is a widely used monotetrazolium salt in cell viability and proliferation assays. nih.govnih.gov The primary difference between TNBT and MTT lies in the properties of their formazan products.

| Feature | Tetranitroblue Tetrazolium Chloride (TNBT) | MTT |

| Formazan Solubility | Water-insoluble | Water-insoluble |

| Formazan Color | Dark Blue | Purple |

| Solubilization Step | Not typically required for histochemistry | Required for colorimetric quantification |

| Primary Application | Histochemical localization of enzymes | Cell viability and proliferation assays |

The MTT assay relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases in viable cells. nih.govresearchgate.net This formazan must then be solubilized using a solvent such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) before its absorbance can be measured colorimetrically. nih.govresearchgate.net This additional solubilization step can introduce variability and is a key difference from the typical use of TNBT in histochemistry, where the insoluble formazan precipitate is directly visualized. While both are effective, the MTT assay is generally considered more sensitive for detecting dose-dependent impairment of cell function in cytotoxicity studies. nih.gov However, some studies have reported interference of certain compounds, like copper, with the MTT assay, which may not be an issue with other methods. researchgate.net

Analysis against NBT (Nitro blue tetrazolium chloride) in Specific Histochemical and Biochemical Applications

NBT is another ditetrazolium salt that is structurally similar to TNBT and is also frequently used in histochemistry and for the detection of superoxide (B77818) radicals. wikipedia.org Both TNBT and NBT produce intensely colored, insoluble formazan deposits upon reduction.

NBT is a potent redox indicator that forms an insoluble diformazan upon reduction (E' = +50 mV). sigmaaldrich.com It is particularly useful when the developed dye needs to be stable for a prolonged period. sigmaaldrich.com In immunohistochemistry, the NBT/BCIP (5-bromo-4-chloro-3-indolyl phosphate) reaction is a common method for detecting alkaline phosphatase activity. wikipedia.org A novel histochemical assay, the NBTx assay, utilizes the reduction of NBT to assess cytochrome c oxidase deficiency, offering strong contrast and the possibility of simple automation. nih.gov

While both are used in similar applications, the choice between TNBT and NBT may depend on the specific enzyme being localized and the desired sensitivity of the assay. A study on the purity of commercial tetrazolium salts noted that both TNBT and NBT samples could be contaminated with small amounts of mono-tetrazolium salts. nih.gov

Evaluation Relative to XTT (Sodium 3′-[1-[(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) for Formazan Solubility

A significant advantage of XTT over TNBT and MTT is the water solubility of its formazan product. nih.gov This characteristic eliminates the need for a solubilization step, simplifying the assay protocol and potentially reducing variability.

| Feature | Tetranitroblue Tetrazolium Chloride (TNBT) | XTT |

| Formazan Solubility | Water-insoluble | Water-soluble |

| Solubilization Step | Not applicable for histochemistry | Not required |

| Assay Time | Dependent on application | Generally quicker due to no solubilization |

| Primary Application | Histochemical localization | Cell viability and proliferation assays |

In a comparative study, the XTT assay was found to be quicker and easier to perform than the MTT assay for quantitating bovine neutrophil bactericidal activity because its formazan product is water-soluble. nih.gov The sensitivity of the XTT assay can be similar to the MTT assay for certain applications, as demonstrated in drug-dose response curves. thermofisher.com The water-soluble nature of the XTT formazan allows for continuous monitoring of cell viability, which is not possible with assays that require cell lysis to solubilize the formazan. researchgate.net

Comparison with INT (Iodonitrotetrazolium chloride) and TTC (Triphenyl tetrazolium chloride) in Enzyme and Cellular Assays

INT and TTC are monotetrazolium salts that are also used in viability and enzyme assays.

INT (Iodonitrotetrazolium chloride): INT is known to detect viable cells more readily than NBT. nih.gov However, to obtain cell-localized formazan, INT reactions need to be assessed soon after mounting. nih.gov

TTC (Triphenyl tetrazolium chloride): TTC is used to differentiate between metabolically active and inactive tissues. The white TTC is reduced to a red, insoluble formazan (TPF) by dehydrogenases in living tissues. nih.gov This makes it useful in applications such as identifying myocardial infarctions in autopsy pathology.

A study on the purity of commercial tetrazolium salts found that INT samples were largely homogeneous, whereas TTC samples were contaminated to a small extent with non-tetrazolium material. nih.gov

Criteria for Selection of Tetrazolium Salts Based on Research Objectives

The choice of a specific tetrazolium salt is dictated by the research question and the experimental setup. Key selection criteria include:

Formazan Solubility: For quantitative assays requiring spectrophotometric analysis, water-soluble formazans (from XTT, WST-1) are often preferred to avoid a solubilization step and allow for kinetic measurements. nih.govresearchgate.net For histochemical localization, insoluble formazans (from TNBT, NBT, MTT, TTC) are necessary to visualize the site of enzyme activity. conicet.gov.ar

Redox Potential: The reducibility of the tetrazolium salt is a critical factor. Salts with higher redox potentials are more easily reduced and can provide greater sensitivity. nih.gov

Lipophilicity: This property influences the ability of the tetrazolium salt to penetrate cell membranes and can affect the localization of the formazan product. nih.gov

Oxygen Sensitivity: The competition between oxygen and the tetrazolium salt for electrons can impact the efficiency of formazan production. nih.gov

Purity of the Reagent: Contaminants in the tetrazolium salt preparation can affect the reliability and reproducibility of experimental results. nih.gov

Potential for Interference: Certain compounds in the experimental system may interfere with the reduction of the tetrazolium salt or the measurement of the formazan product. researchgate.net

Ultimately, the researcher must weigh these factors to select the most suitable tetrazolium salt for their specific application, whether it be for quantifying cell viability, localizing enzyme activity, or assessing tissue damage.

Limitations and Potential Artifacts in Tetranitroblue Tetrazolium Chloride Based Research

Issues of Non-Specific Staining and False Positives

One of the primary challenges in using Tetranitroblue tetrazolium chloride is the potential for non-specific staining and the generation of false-positive results. nih.govnih.gov These artifacts can arise from several factors, including interactions with non-target biomolecules and the physical properties of the formazan (B1609692) product.

A significant source of non-specific staining is the interaction of TNBT with sulfhydryl-rich biomolecules present in tissue sections. Proteins containing a high abundance of cysteine residues, such as keratin (B1170402) and some cytoskeletal proteins, possess free sulfhydryl groups (-SH). These groups can directly reduce tetrazolium salts like TNBT in a non-enzymatic manner, leading to formazan deposition that is independent of the dehydrogenase activity being assayed. This can result in a background signal that obscures the specific enzymatic staining, making it difficult to accurately localize and quantify the target enzyme activity.

Research has shown that pre-treatment of tissue sections with reagents that block sulfhydryl groups, such as N-ethylmaleimide, can help to reduce this non-specific staining. However, such treatments must be carefully optimized to avoid inhibiting the activity of the target dehydrogenases.

The product of TNBT reduction, the formazan, is a highly insoluble crystalline substance. nih.gov While this property is advantageous for localizing the site of enzymatic activity, it can also present measurement challenges. The large, irregular nature of the formazan crystals can make accurate quantification using densitometry or spectrophotometry difficult. The crystals can scatter light, leading to inaccuracies in absorbance readings. Furthermore, the size and morphology of the formazan crystals can be influenced by various factors, including the concentration of TNBT, the pH of the reaction buffer, and the incubation time. This variability can introduce another layer of complexity when comparing results across different experiments or samples.

| Factor | Influence on Formazan Crystal Formation | Potential for Artifact |

| TNBT Concentration | Higher concentrations can lead to larger, more numerous crystals. | Can lead to overestimation of activity and obscure fine cellular details. |

| pH | Sub-optimal pH can affect both enzyme activity and crystal morphology. | May result in non-uniform crystal size and distribution. |

| Incubation Time | Longer incubation times can result in the growth of large, irregular crystals. | Can make precise localization difficult and lead to signal saturation. |

Inherent Compound Reactivity and Potential for Interference with Biological Systems

Tetranitroblue tetrazolium chloride is an electrochemically active molecule, and this inherent reactivity can lead to interference with biological systems beyond the intended target enzymes. TNBT can be reduced by various cellular components other than dehydrogenases, including reactive oxygen species (ROS) and certain small molecule metabolites. For instance, in tissues experiencing oxidative stress, elevated levels of superoxide (B77818) radicals can directly reduce TNBT, leading to formazan deposition that is not indicative of dehydrogenase activity. This is a critical consideration in studies investigating pathologies associated with oxidative stress, such as inflammation and ischemia-reperfusion injury.

Moreover, the presence of TNBT itself can potentially alter the metabolic state of the cells or tissues being studied. As an artificial electron acceptor, it can divert electrons from their natural pathways, potentially impacting cellular respiration and other redox-dependent processes. This interference needs to be considered when interpreting the physiological relevance of findings from TNBT-based assays.

Sensitivity to Environmental Factors and Reagent Purity in Experimental Protocols

The reliability and reproducibility of results obtained with Tetranitroblue tetrazolium chloride are highly dependent on strict control over environmental factors and the purity of the reagents used.

Several experimental parameters can significantly influence the rate of TNBT reduction and, consequently, the intensity of the resulting staining:

Temperature: Enzymatic reactions are temperature-dependent. Deviations from the optimal temperature for the dehydrogenase being assayed can lead to either an underestimation or overestimation of its activity. Non-enzymatic reduction of TNBT can also be accelerated at higher temperatures. nih.govresearchgate.net

pH: The pH of the incubation buffer is critical. Most dehydrogenases have a narrow optimal pH range. Performing the assay at a sub-optimal pH will result in lower enzyme activity. nih.govresearchgate.net Furthermore, extreme pH values can lead to the non-enzymatic reduction of TNBT. nih.govresearchgate.net

Light: Tetrazolium salts can be sensitive to light, which can cause auto-reduction and lead to a high background signal. Therefore, it is crucial to perform incubations in the dark.

The purity of the TNBT reagent itself is also of paramount importance. sigmaaldrich.comglentham.com Impurities can interfere with the reaction, either by inhibiting the target enzyme or by directly reducing the tetrazolium salt, leading to false-positive results. It is essential to use high-purity TNBT from a reputable source and to store it under appropriate conditions to prevent degradation.

| Environmental/Reagent Factor | Effect on TNBT Assay | Recommendation for Control |

| Temperature | Affects both enzymatic and non-enzymatic reduction rates. nih.govresearchgate.net | Maintain a constant, optimal temperature throughout the incubation. |

| pH | Influences enzyme activity and non-enzymatic reduction. nih.govresearchgate.net | Use a well-buffered solution at the optimal pH for the target enzyme. |

| Light | Can cause auto-reduction of TNBT. | Perform incubations in the dark or under subdued light. |

| Reagent Purity | Impurities can lead to artifacts and unreliable results. | Use high-purity TNBT and store it properly. sigmaaldrich.comglentham.com |

Methodological Strategies for Minimizing Artifacts and Enhancing Assay Specificity

To overcome the limitations and potential artifacts associated with the use of Tetranitroblue tetrazolium chloride, several methodological strategies can be employed to enhance the specificity and reliability of the assay.

Controls are Essential:

Negative Controls: Incubating tissue sections in a reaction mixture lacking the substrate for the dehydrogenase of interest is crucial to assess the level of non-specific TNBT reduction.

Inhibitor Controls: Using specific inhibitors for the target dehydrogenase can help to confirm that the observed staining is indeed due to the activity of that particular enzyme.

No-Enzyme Control: A control with heat-inactivated tissue or a reaction mixture without the tissue sample can help identify background staining due to auto-reduction or other non-enzymatic factors.

Optimizing Reaction Conditions:

Titration of Reagents: The concentration of both TNBT and the substrate should be carefully optimized to ensure that the reaction is in the linear range and to minimize non-specific effects.

Time-Course Experiments: Performing a time-course study can help to determine the optimal incubation time, where the specific enzymatic signal is strong, but the background from non-specific reduction is still low.

Blocking Non-Specific Interactions:

As mentioned earlier, pre-treatment with sulfhydryl-blocking agents can reduce non-specific staining in tissues with high content of these groups.

Enhancing Signal Detection:

In some applications, such as in situ hybridization, additives like polyvinyl alcohol or dextran (B179266) sulfate (B86663) have been used to enhance the signal intensity and reduce background staining when using NBT/BCIP detection systems. researchgate.net

Emerging Research Frontiers and Novel Applications of Tetranitroblue Tetrazolium Chloride

Applications in Nanotechnology Research

The unique redox properties of Tetranitroblue tetrazolium chloride have garnered interest within the field of nanotechnology, particularly in the synthesis and characterization of nanoparticles and the development of advanced delivery systems.

Role in the Synthesis and Characterization of Nanoparticles

While direct, widespread application of TNBT as a primary reducing or capping agent in nanoparticle synthesis is not extensively documented, its role as a redox indicator is crucial for characterizing the properties of certain nanomaterials. The reduction of TNBT to its colored formazan (B1609692) derivative can be indicative of the redox activity at the surface of nanoparticles.

For instance, in the synthesis of gold nanoparticles, controlling the size and aggregation is critical. While methods often rely on reducing agents like sodium citrate, the surface charge of the nanoparticles, which influences their stability, can be indirectly assessed using redox-sensitive molecules. The interaction of TNBT with the nanoparticle surface and its subsequent reduction can provide insights into the surface chemistry and electron transfer properties of the synthesized nanoparticles. However, specific research detailing TNBT's direct role in stabilizing or directing the growth of nanoparticles remains a developing area.

Table 1: Techniques for Nanoparticle Characterization

| Characterization Technique | Information Provided | Relevance of TNBT |

| UV-Vis Spectroscopy | Particle size and aggregation state based on surface plasmon resonance. | Indirectly, by observing changes in the TNBT reduction spectrum in the presence of nanoparticles. |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and morphology. | Not directly applicable for TNBT's role. |

| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution. | Not directly applicable for TNBT's role. |

| X-ray Diffraction (XRD) | Crystalline structure. | Not directly applicable for TNBT's role. |

Potential in the Development of Targeted Delivery Systems

The development of targeted delivery systems, such as liposomes, is a cornerstone of modern nanomedicine, aiming to increase therapeutic efficacy while minimizing side effects. nih.gov These systems can be engineered to release their cargo at specific sites in response to particular stimuli. nih.govnih.gov

The potential application of TNBT in this area lies in its ability to act as a redox-sensitive component. For example, in cancer therapy, the tumor microenvironment is often characterized by altered redox states. Liposomes or other nanocarriers could theoretically be designed to incorporate TNBT or a similar redox-active molecule. Upon reaching the target tissue and encountering a specific redox potential, the reduction of TNBT to its formazan could trigger a conformational change in the carrier, leading to the release of an encapsulated drug. This approach, however, is still largely conceptual, and specific in-vivo or in-vitro studies demonstrating the use of TNBT in targeted liposomal delivery are yet to be widely published. Research in this domain is more focused on general strategies for targeted delivery rather than the specific application of TNBT. nih.govnih.gov

Use in Environmental Monitoring and Ecological Studies

The metabolic activity of microorganisms is a key indicator of ecosystem health. TNBT, as a redox indicator, provides a valuable tool for assessing the impact of pollutants on biological systems and quantifying microbial activity in various environmental matrices.

Assessment of Pollutant Impact on Biological Systems

The introduction of pollutants such as heavy metals or organic contaminants into the environment can significantly impact the metabolic activity of resident microbial populations and other organisms like algae. The reduction of tetrazolium salts, including TNBT, to formazan by cellular dehydrogenases serves as a proxy for respiratory activity. A decrease in the rate of formazan production in the presence of a pollutant can indicate a toxic effect.

For example, studies have utilized tetrazolium reduction assays to assess the toxicity of heavy metals on algae. nih.gov While many studies employ other tetrazolium salts like INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride), the principle is directly transferable to TNBT. The intensity of the colored formazan produced can be quantified spectrophotometrically, allowing for the determination of key toxicological parameters.

Table 2: Example of a Tetrazolium-Based Algal Toxicity Assay

| Pollutant | Test Organism | Endpoint | Measurement |

| Cadmium (Cd) | Chlorella vulgaris | Inhibition of Dehydrogenase Activity | Spectrophotometric quantification of formazan at a specific wavelength. |

| Lead (Pb) | Chlorella vulgaris | Inhibition of Dehydrogenase Activity | Spectrophotometric quantification of formazan at a specific wavelength. |

| Copper (Cu) | Chlorella vulgaris | Inhibition of Dehydrogenase Activity | Spectrophotometric quantification of formazan at a specific wavelength. |

Note: This table is illustrative of the methodology. Specific studies using TNBT with these exact parameters would need to be consulted for precise data.

Detection and Quantification of Microbial Metabolic Activity in Environmental Samples

Determining the metabolic activity of microbial communities in environmental samples like soil, sediment, and activated sludge is crucial for understanding biogeochemical cycles and the efficacy of wastewater treatment processes. Tetrazolium reduction assays, including those that could employ TNBT, offer a method to quantify the activity of respiring microorganisms. nih.gov

Integration into Electrochemical Studies and Biosensor Development

The redox-active nature of Tetranitroblue tetrazolium chloride makes it a compound of interest in the field of electrochemistry, particularly for the development of biosensors. Its ability to be electrochemically reduced and to act as a redox mediator is key to its potential applications.

TNBT has been investigated for its electrochemical behavior and its interaction with biological molecules. For instance, electrochemical studies have explored the interaction between TNBT and bovine serum albumin (BSA), demonstrating that the binding can be detected through changes in electrochemical signals. eaapublishing.org This suggests the potential for developing biosensors based on the modulation of TNBT's electrochemical response upon interaction with a target analyte.

Furthermore, TNBT has been identified as an efficient leveler in the process of copper microvia superfilling in the electronics industry, a process heavily reliant on electrochemical principles. mdpi.com In this context, TNBT's ability to adsorb onto the copper surface and suppress copper deposition in a controlled manner is crucial.

In the realm of biosensors, TNBT can function as a redox mediator, facilitating electron transfer between an enzyme and an electrode surface. For example, in a glucose biosensor, glucose oxidase oxidizes glucose, and the electrons generated can be transferred to the electrode via TNBT, which gets reduced in the process. The re-oxidation of the reduced TNBT at the electrode surface generates a current that is proportional to the glucose concentration. While various mediators are used in glucose biosensors, the electrochemical properties of TNBT make it a candidate for such applications. mdpi.com

Another area of potential is in the development of sensors for reactive oxygen species, such as superoxide (B77818). The reduction of TNBT is known to be influenced by the presence of superoxide anions, which can be harnessed for the electrochemical detection of this important biological radical.

Table 3: Potential Applications of TNBT in Electrochemical Biosensors

| Target Analyte | Bioreceptor | Role of TNBT | Detection Principle |

| Glucose | Glucose Oxidase | Redox Mediator | Amperometric detection of TNBT re-oxidation. |

| Superoxide | Direct Reaction | Redox Indicator | Amperometric detection of TNBT reduction. |

| Proteins (e.g., BSA) | --- | Analyte (indirect) | Voltammetric detection of changes in TNBT signal upon binding. eaapublishing.org |

Development of Electrochemical Sensors for Biomolecule Detection

The development of electrochemical biosensors for the detection of biomolecules is a rapidly advancing field, offering the promise of sensitive, rapid, and portable diagnostic tools. mdpi.comnih.gov These sensors typically rely on the immobilization of a biological recognition element, such as an enzyme or antibody, onto an electrode surface. mdpi.commdpi.com The interaction of the target biomolecule with the recognition element generates an electrical signal that can be measured.

While various nanomaterials and redox mediators are being explored to enhance the sensitivity and selectivity of electrochemical biosensors rsc.orgrsc.org, the specific application of Tetranitroblue tetrazolium chloride in this domain is not yet well-documented in publicly available research. The electrochemical properties of TNBT and its corresponding formazan, which are crucial for its function as a redox indicator in other assays, suggest a theoretical potential for its use in electrochemical systems. The reduction of TNBT to its formazan involves the transfer of electrons, a fundamental process in electrochemical sensing.

Future research could explore the feasibility of incorporating TNBT into enzyme-based electrochemical biosensors. For instance, in a system where an oxidoreductase enzyme is used as the biological recognition element, TNBT could potentially act as an efficient electron acceptor, with the electrochemical detection of the resulting formazan providing a quantifiable measure of the analyte. The development of such a sensor would require detailed characterization of the electrochemical behavior of TNBT and its formazan at various electrode materials.

Enhancing Analytical Sensitivity and Specificity in Diagnostic Tool Research

A critical challenge in the development of diagnostic tools is achieving high analytical sensitivity and specificity to ensure accurate detection of disease markers. Tetrazolium salts, in general, are employed in various diagnostic assays, often to assess cellular viability or enzyme activity. For example, triphenyl tetrazolium chloride (TTC) is used in the macroscopic diagnosis of acute myocardial infarcts, with studies showing a diagnostic sensitivity and specificity of approximately 69.4% and 76.9%, respectively, in some human autopsy studies. nih.govnih.gov

The choice of tetrazolium salt can significantly impact the sensitivity of an assay. A comparative study on the evaluation of drug activity against Leishmania species demonstrated that different tetrazolium salts, such as MTT, XTT, and WST-8, exhibit varying levels of metabolism by the parasite, leading to differences in assay sensitivity. nih.govnih.gov For instance, WST-8 was found to be the most effectively metabolized salt by Leishmania guyanensis, resulting in higher sensitivity compared to MTT and XTT. nih.govnih.gov

While direct comparative studies including Tetranitroblue tetrazolium chloride are limited, the principle that the chemical structure of the tetrazolium salt influences its reduction potential and the properties of the resulting formazan suggests that TNBT could offer advantages in specific diagnostic applications. Research into the use of TNBT for staining motor nerve terminals has shown that it can improve staining compared to Nitroblue Tetrazolium (NBT), indicating its potential for enhanced signal generation. nih.gov Further research is needed to systematically evaluate the sensitivity and specificity of TNBT in various diagnostic platforms compared to other commonly used tetrazolium salts.

Table 1: Comparison of Sensitivity of Different Tetrazolium Salts in a Leishmania spp. Assay

| Tetrazolium Salt | Target Organism | Absorbance (at 1x10^6 parasites/well) | Correlation Coefficient (r) |

| WST-8 | L. amazonensis LA-R | 0.630 | 1 |

| WST-8 | L. guyanensis LG-R | 0.351 | 0.98 |

| XTT | L. amazonensis LA-R | Not specified | 0.98 |

| XTT | L. guyanensis LG-R | Very low/zero | 0.89 |

| MTT | L. guyanensis | Low | Not specified |

| Data sourced from a comparative study on tetrazolium salt assays for evaluating drug activity against Leishmania spp. nih.gov |

Advanced Techniques for Reporter Gene Activity Detection

Reporter genes are invaluable tools in molecular biology for studying gene expression and regulation. The activity of the reporter gene product, typically an enzyme, is detected through a specific assay.

Application in LacZ Reporter Gene Assays

The lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter gene. The activity of β-galactosidase is commonly detected using chromogenic substrates that produce a colored product upon cleavage. Tetranitroblue tetrazolium chloride has been utilized in conjunction with such substrates to enhance the detection of β-galactosidase activity.

Table 2: Improvements in Nerve Terminal Staining with Tetranitroblue Tetrazolium Chloride

| Staining Component | Observation with Standard NBT Method | Improvement with Uncoupled TNBT Method |

| Nerve Terminal Staining | Staining achieved, but with background coloration. | Improved nerve terminal staining with less background. |

| Counterstaining/Postfixation | Not compatible with osmium tetroxide postfixation. | Compatible with osmium tetroxide counterstaining and postfixation. |

| Tissue Preservation | Standard preservation. | Enhanced overall tissue preservation. |

| Based on findings from a study on staining motor nerve terminals with tetrazolium salts. nih.gov |

Methodological Innovations for Improved Signal-to-Noise Ratio

A significant challenge in many staining and imaging techniques is achieving a high signal-to-noise ratio, which is crucial for the accurate quantification and visualization of the target. In tetrazolium-based assays, the "signal" is the formazan precipitate, while "noise" can arise from non-specific staining or background signal.

Research on the related compound, Nitro-blue tetrazolium (NBT), has shown that the addition of certain reagents can improve the signal-to-noise ratio. For instance, the inclusion of 5% dextran (B179266) sulfate (B86663) in prehybridization and hybridization solutions for in situ hybridization was found to intensify the signal from the NBT/BCIP stain while reducing background noise. researchgate.net In contrast, while 10% polyvinyl alcohol enhanced the signal intensity, it also increased background staining. researchgate.net These findings suggest that similar methodological adjustments could be explored for TNBT-based assays to enhance their performance.

Further innovations to improve the signal-to-noise ratio can come from advanced imaging and quantification techniques. The development of microdensitometry allows for the quantification of formazan deposits in tissue sections, enabling the expression of enzyme activities in absolute units. nih.govdocumentsdelivered.com This moves beyond qualitative observation to provide robust, quantitative data. Additionally, the use of high-performance liquid chromatography (HPLC)/UPLC-spectrophotometry has been shown to be a reliable method for measuring formazan in reconstructed human tissue models, particularly for colored test chemicals that interfere with standard absorbance measurements. nih.gov The application of such advanced analytical techniques to TNBT-based assays could significantly improve the accuracy and reliability of the results by effectively separating the specific formazan signal from background noise.

Q & A

Q. What is the principle behind using TNBT in enzyme activity assays such as alkaline phosphatase (ALP) or succinate dehydrogenase (SDH) detection?

TNBT acts as an electron acceptor in redox reactions. In ALP assays, TNBT reacts with hydrolyzed BCIP (5-bromo-4-chloro-3-indolyl phosphate) to form an insoluble blue-purple formazan precipitate, enabling colorimetric detection of enzyme activity . For SDH, TNBT is reduced by electrons from the mitochondrial electron transport chain, forming formazan deposits that correlate with metabolic activity . Methodologically, optimize reaction conditions using 0.25–0.5 mM TNBT in pH 7.0–10.8 buffers (e.g., carbonate buffer for ALP) and incubate at 37°C for 30–45 minutes .

Q. How does TNBT differentiate bacterial vs. viral infections in clinical diagnostics?

TNBT is reduced by reactive oxygen species (ROS) generated by activated neutrophils during bacterial infections, producing measurable formazan. Viral infections or non-infectious inflammation (e.g., transplant rejection) lack sufficient ROS, yielding negligible signal. Use 0.1% TNBT in PBS with 10% serum, incubate for 30 minutes at 37°C, and quantify absorbance at 525 nm .

Q. What are standard protocols for TNBT-based ROS detection in cell cultures?

Prepare a 0.15 mg/mL TNBT solution in PBS or serum-free media. Add 10 µL PMS (phenazine methosulfate, 0.01 mg/mL) as an electron carrier. Incubate with cells for 45–60 minutes at 37°C. Purple formazan precipitates indicate ROS levels. Quantify via spectrophotometry (525 nm) or microscopy .

Q. What are critical handling and storage guidelines for TNBT?

TNBT is light-sensitive and hygroscopic. Store desiccated at -20°C in amber vials. For aqueous solutions, use freshly prepared buffers (pH 7–11) and avoid prolonged exposure to reducing agents. Technical-grade TNBT (90–98% purity) is sufficient for most assays .

Q. What are common pitfalls in NBT reduction assays, and how to mitigate them?

False negatives arise from insufficient cell activation or incorrect TNBT concentration. False positives occur due to auto-reduction in alkaline conditions (>pH 11). Validate assays with positive controls (e.g., PMA-stimulated neutrophils) and optimize TNBT concentration (0.1–0.5 mM) .

Advanced Research Questions

Q. How to resolve discrepancies in TNBT’s chemical identifiers (CAS numbers, molecular weights)?

TNBT has conflicting CAS numbers (298-83-9 vs. 1184-43-6) due to variations in salt forms and historical nomenclature. Confirm purity via HPLC or mass spectrometry. The molecular weight ranges from 817.64 g/mol (dichloride form) to 907.60 g/mol (tetranitro derivatives), depending on substituents .

Q. How to optimize TNBT-based assays for low-activity enzymes or subtle redox changes?

Enhance sensitivity by coupling TNBT with amplification systems. For example, use NADPH-diaphorase to catalyze TNBT reduction in neuronal tissues. Alternatively, pair with PMS (electron carrier) to detect weak ROS signals in mitochondrial studies .

Q. Can TNBT be applied in non-enzymatic contexts, such as material science or electrochemical studies?

Yes. TNBT forms complexes with transition metals (e.g., molybdenum(VI)) for spectrophotometric analysis of steel products . In electrochemistry, TNBT serves as a redox indicator in studies of charge-transfer kinetics due to its reversible tetrazolium ↔ formazan transition .

Q. What methodologies enable multiplexed assays combining TNBT with other probes?

Combine TNBT/BCIP (blue) with Fast Red (red) for dual-color detection of ALP and peroxidase in immunohistochemistry. Use sequential staining with methanol washes to prevent cross-reactivity. Validate compatibility using control tissues .

Q. How to troubleshoot inconsistent formazan precipitation in histochemical staining?

Inconsistent staining arises from poor solubility or uneven reagent penetration. Pre-dissolve TNBT in DMF (10 mg/mL) and dilute in PBS. For tissue sections, permeabilize with 0.1% Triton X-100 and incubate in humidified chambers to prevent evaporation .

Data Contradictions and Validation

- Clinical specificity : TNBT’s inability to detect viral infections is well-documented , but false positives may occur in autoimmune disorders with neutrophilic activation. Validate with ELISA-based cytokine profiles.

- Solubility conflicts : While TNBT is reported as water-soluble, technical-grade batches may require organic solvents (e.g., methanol) for full dissolution. Centrifuge solutions at 12,000×g to remove particulates before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.